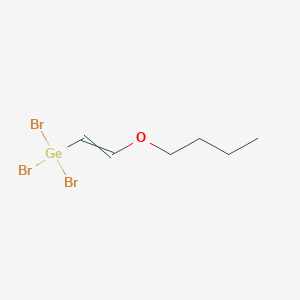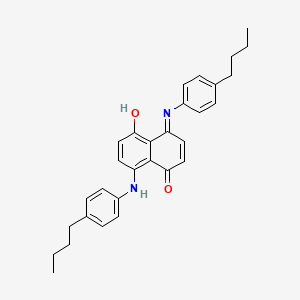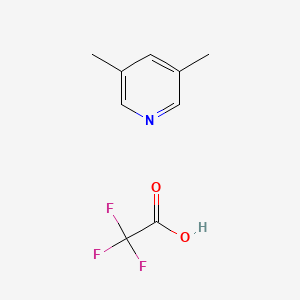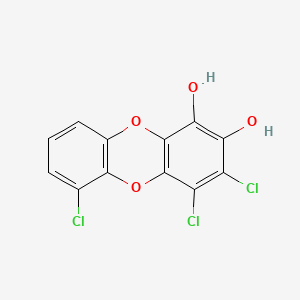
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is a chemical compound with the molecular formula C4Cl2F6O It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyne with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated control systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of cellular pathways. The ketone group can also participate in reactions with amino acids and proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutane: Similar structure but lacks the ketone group.
1,1,1,3,3,3-Hexafluoropropan-2-one: Contains a similar ketone group but with fewer halogen atoms.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Contains both chlorine and fluorine atoms but has a different carbon backbone.
Uniqueness
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is unique due to its specific combination of chlorine and fluorine atoms along with the ketone functional group
Propriétés
Numéro CAS |
87375-48-2 |
|---|---|
Formule moléculaire |
C4Cl2F6O |
Poids moléculaire |
248.94 g/mol |
Nom IUPAC |
1,1-dichloro-1,3,3,4,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C4Cl2F6O/c5-3(6,9)1(13)2(7,8)4(10,11)12 |
Clé InChI |
CROPNACMOMFDMX-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(F)F)C(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


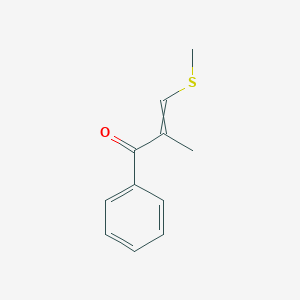
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

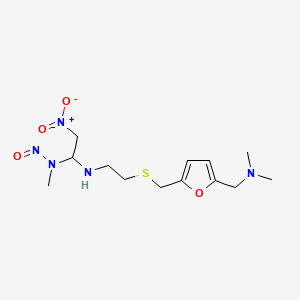
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
